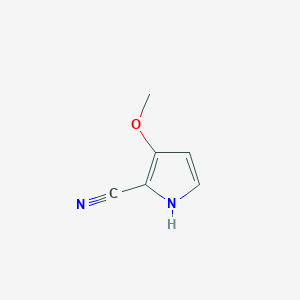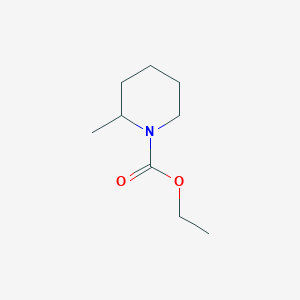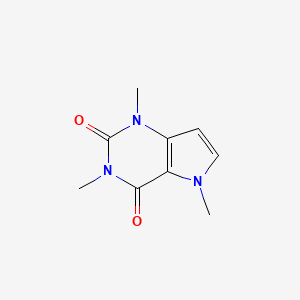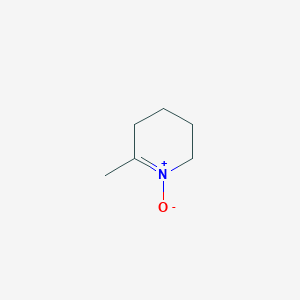
7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione
説明
7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione, also known as caffeine, is a widely consumed psychoactive substance that is found in coffee, tea, and various other beverages and foods. Caffeine has been used for centuries for its stimulating effects on the central nervous system, and it is one of the most commonly used drugs in the world. In recent years, caffeine has become the subject of extensive scientific research, and its potential applications in various fields have been explored.
作用機序
Caffeine works by blocking the action of adenosine, a neurotransmitter that promotes sleep and suppresses arousal. By blocking adenosine, 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione increases the activity of other neurotransmitters such as dopamine and norepinephrine, which promote wakefulness and alertness. Caffeine also affects the release of other hormones such as cortisol and adrenaline, which can have an impact on various physiological processes in the body.
Biochemical and Physiological Effects:
Caffeine has a wide range of biochemical and physiological effects on the body, including increased heart rate, increased blood pressure, increased metabolic rate, and increased urine production. Caffeine also affects the activity of various enzymes and proteins in the body, which can have an impact on various physiological processes such as digestion, muscle contraction, and cell signaling.
実験室実験の利点と制限
Caffeine has several advantages and limitations for use in lab experiments. One advantage is that 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione is a relatively safe and inexpensive substance that can be easily obtained. Another advantage is that 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione has a well-established mechanism of action and is widely studied, which makes it a useful tool for studying various physiological and biochemical processes. However, one limitation of 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione is that its effects can vary depending on dose, timing, and individual factors such as age, sex, and genetics. Another limitation is that 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione can have non-specific effects on the body, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione, including the development of new 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione-based drugs for various conditions such as Parkinson's disease, Alzheimer's disease, and depression. Other future directions include the exploration of 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione's potential applications in fields such as sports, cognitive enhancement, and aging. Additionally, further research is needed to better understand the mechanisms of action of 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione and its effects on various physiological and biochemical processes in the body.
科学的研究の応用
Caffeine has been extensively studied for its potential applications in various fields, including medicine, sports, and cognitive enhancement. In medicine, 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione has been shown to have potential therapeutic effects on various conditions such as Parkinson's disease, Alzheimer's disease, and depression. In sports, 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione has been shown to improve athletic performance by enhancing endurance, reducing fatigue, and increasing alertness. In cognitive enhancement, 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione has been shown to improve cognitive function, memory, and attention.
特性
IUPAC Name |
3,9-dimethyl-7H-purine-2,6,8-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-10-5-3(8-6(10)13)4(12)9-7(14)11(5)2/h1-2H3,(H,8,13)(H,9,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUXKVFCFSVKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC(=O)N2C)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204012 | |
| Record name | 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,9-Dimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059704 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione | |
CAS RN |
55441-63-9 | |
| Record name | 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55441-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055441639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,9-dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-(Furan-2-yl)imidazo[1,5-a]pyrazine](/img/structure/B3353556.png)

![1H-Imidazo[4,5-F]quinolin-9-OL](/img/structure/B3353564.png)

